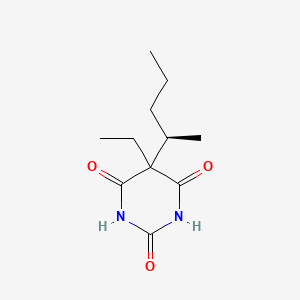

(+)-Pentobarbital

Description

Structure

3D Structure

Properties

CAS No. |

21045-50-1 |

|---|---|

Molecular Formula |

C11H18N2O3 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

5-ethyl-5-[(2R)-pentan-2-yl]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/t7-/m1/s1 |

InChI Key |

WEXRUCMBJFQVBZ-SSDOTTSWSA-N |

Isomeric SMILES |

CCC[C@@H](C)C1(C(=O)NC(=O)NC1=O)CC |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of (+)-Pentobarbital on GABAa Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pentobarbital, a short-acting barbiturate, exerts its primary pharmacological effects, including sedation, hypnosis, and anesthesia, through its interaction with the γ-aminobutyric acid type A (GABAa) receptor.[1] This receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[2] Unlike the endogenous ligand GABA, which binds to the orthosteric site, pentobarbital (B6593769) acts as a positive allosteric modulator, binding to a distinct site on the receptor complex.[3][4] This guide provides a detailed examination of the mechanism of action of this compound on GABAa receptors, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Allosteric Modulation and Direct Gating

The interaction of this compound with the GABAa receptor is concentration-dependent and multifaceted, leading to three primary effects: potentiation of GABA-induced currents, direct activation of the receptor, and channel blockade at very high concentrations.[5][6]

-

Positive Allosteric Modulation: At lower, clinically relevant concentrations (approximately 10-100 μM), pentobarbital significantly enhances the effect of GABA.[5][7] It achieves this by increasing the duration of the chloride ion channel opening, rather than the frequency, which is the mechanism of benzodiazepines.[3] This prolonged channel opening leads to a greater influx of chloride ions, hyperpolarizing the neuron and increasing the inhibitory postsynaptic potential.

-

Direct Agonism: At higher concentrations (approximately 100-800 μM), pentobarbital can directly activate the GABAa receptor, opening the chloride channel even in the absence of GABA.[1][5] This direct gating activity is a key reason for the profound CNS depression and the higher toxicity risk associated with barbiturates compared to benzodiazepines.[3]

-

Channel Block: At very high, supratherapeutic concentrations (approximately 1-10 mM), pentobarbital can act as a channel blocker, inhibiting the flow of chloride ions.[5][7]

The binding site for barbiturates is distinct from that of GABA and benzodiazepines and is thought to be located within the transmembrane domain of the receptor, at the interface between subunits.[3] Evidence suggests the involvement of residues in the M1, M2, and M3 transmembrane helices, particularly on the β subunit.[5][8]

Quantitative Analysis of this compound's Effects

The following tables summarize key quantitative data from various studies on the effects of pentobarbital on GABAa receptors. These values can vary depending on the specific receptor subunit composition and the experimental system used.

Table 1: Potentiation and Direct Activation of GABAa Receptors by Pentobarbital

| Parameter | Receptor Subunit Composition | Value | Reference |

| Potentiation (Affinity) | α1β2γ2s | 20-35 µM | [9] |

| α6β2γ2s | 20-35 µM | [9] | |

| Potentiation (Efficacy) | α1β2γ2s | 236% of GABA EC20 | [9] |

| α6β2γ2s | 536% of GABA EC20 | [9] | |

| Direct Activation (Affinity - EC50) | α1β2γ2s | ~139-528 µM (Varies with α) | [9] |

| α6β2γ2s | 58 µM | [9] | |

| Thalamic Neurons | 53 µM (for IPSC duration) | [10] | |

| Direct Activation (Efficacy) | α1, α2, α3, α5 containing | 45-82% of max GABA response | [9] |

| α6 containing | 150-170% of max GABA response | [9] |

Table 2: Effects of Pentobarbital on GABAa Receptor Channel Kinetics (α1β2γ2L Receptors)

| Condition | Parameter | Value | Reference |

| GABA (1000 µM) alone | Mean Open Time | Two components observed | [11] |

| GABA (1000 µM) + 40 µM Pentobarbital | Mean Open Time | Three components (0.5, 2.5, and 13 ms) | [11] |

| GABA alone | Channel Opening Rate (β) | ~1900 s⁻¹ | [11] |

| GABA + 40 µM Pentobarbital | Channel Opening Rate (β) | ~1500 s⁻¹ | [11] |

Signaling Pathways and Molecular Interactions

The binding of this compound to its allosteric site on the GABAa receptor induces a conformational change that is distinct from the change induced by GABA.[5] This alters the gating properties of the ion channel, leading to the observed physiological effects.

Caption: Allosteric modulation of the GABAa receptor by this compound.

Experimental Protocols

The understanding of this compound's action on GABAa receptors has been elucidated through various key experimental techniques.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is widely used to study the properties of ion channels expressed in a heterologous system.

-

Methodology:

-

cRNA Preparation: Complementary RNA (cRNA) for the desired GABAa receptor subunits (e.g., α1, β2, γ2) is synthesized in vitro from cDNA templates.

-

Oocyte Injection: Xenopus laevis oocytes are surgically removed and defolliculated. A calibrated volume of the cRNA mixture is injected into the oocyte cytoplasm.

-

Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression and assembly of functional GABAa receptors on the cell membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set potential (e.g., -70 mV).

-

Drug Application: Solutions containing GABA, pentobarbital, or a combination are perfused over the oocyte. The resulting chloride currents flowing through the GABAa receptors are recorded.

-

Data Analysis: Dose-response curves are generated to determine parameters like EC50 (for direct activation) and the degree of potentiation.[9]

-

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.

Patch-Clamp Electrophysiology

Patch-clamp techniques, particularly in single-channel recording configurations, allow for the detailed study of the kinetic properties of individual ion channels.

-

Methodology:

-

Cell Culture: A cell line (e.g., HEK293) is transiently transfected with plasmids containing the cDNAs for the GABAa receptor subunits.[11]

-

Patch Pipette: A glass micropipette with a very small tip opening is pressed against the membrane of a transfected cell. Gentle suction is applied to form a high-resistance seal (a "gigaseal").

-

Recording Configuration: For single-channel analysis, a cell-attached or excised-patch configuration is often used. This isolates a small patch of the membrane containing one or a few receptor channels.

-

Agonist Application: The agonist (GABA) and modulator (pentobarbital) are present in the pipette solution or the bath solution, depending on the configuration.

-

Data Acquisition: The picoampere-level currents flowing through the single channel as it opens and closes are recorded.

-

Kinetic Analysis: The recordings are analyzed to determine properties such as mean open time, mean closed time, and channel opening rate, revealing how pentobarbital modulates the gating behavior of the receptor.[11]

-

Conclusion

This compound's mechanism of action on GABAa receptors is a classic example of positive allosteric modulation. By binding to a site distinct from the endogenous agonist, it enhances inhibitory neurotransmission through a concentration-dependent increase in the duration of chloride channel opening and, at higher doses, through direct receptor activation. The subunit composition of the GABAa receptor significantly influences the affinity and efficacy of pentobarbital, highlighting the complexity of its pharmacological profile. The experimental methodologies detailed herein, particularly electrophysiological techniques, have been instrumental in dissecting this intricate mechanism, providing a foundation for the development of safer and more specific anesthetic and sedative agents.

References

- 1. Pentobarbital - Wikipedia [en.wikipedia.org]

- 2. Pentobarbital Sodium: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 3. Barbiturate - Wikipedia [en.wikipedia.org]

- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 5. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of structures within GABAA receptor alpha subunits that regulate the agonist action of pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct structural changes in the GABAA receptor elicited by pentobarbital and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural domains of the human GABAA receptor β3 subunit involved in the actions of pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pentobarbital modulates intrinsic and GABA-receptor conductances in thalamocortical inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of (+)-Pentobarbital

This technical guide provides a comprehensive overview of the stereoselective synthesis and detailed chemical properties of (+)-Pentobarbital. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a granular look at the methodologies and physicochemical characteristics of this compound.

Chemical Properties of Pentobarbital (B6593769)

Pentobarbital, chemically known as 5-ethyl-5-(1-methylbutyl)barbituric acid, is a short-acting barbiturate (B1230296).[1] Its chemical and physical properties are crucial for its formulation, delivery, and pharmacokinetic profile. The key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₈N₂O₃ |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | 5-ethyl-5-(pentan-2-yl)-1,3-diazinane-2,4,6-trione |

| CAS Number | 76-74-4 |

| pKa | 7.8 - 8.11 |

| LogP | 2.1 |

| Solubility | - Water: Slightly soluble (679 mg/L at 25°C) - Ethanol: Soluble - Ether: Soluble The sodium salt of pentobarbital exhibits greater water solubility. |

| Melting Point | 129.5°C |

| Appearance | White, crystalline powder or granules. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of pentobarbital.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum of pentobarbital exhibits characteristic peaks corresponding to its molecular structure. In vivo ¹H-MRS studies in rats have shown a distinct resonance peak at 1.15 ppm, which is elevated with an increased dose of sodium pentobarbital.[2] Other resonance peaks appear in the range of 3.0 to 4.0 ppm.[2]

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for the identification and quantification of pentobarbital.[3] Electron ionization (EI) mass spectra are available for both underivatized and methyl-derivatized pentobarbital.[4]

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through stereoselective methods to control the chirality at the C5 position of the barbituric acid ring. One effective approach is through a Palladium-catalyzed asymmetric allylic alkylation.

General Synthesis Pathway

The traditional synthesis of racemic pentobarbital involves a two-step process:

-

Alkylation of Diethyl Malonate: Diethyl malonate is first ethylated and then subsequently alkylated with 2-bromopentane.

-

Condensation with Urea (B33335): The resulting disubstituted malonic ester is condensed with urea in the presence of a strong base, such as sodium ethoxide, to form the barbiturate ring.[5][6]

Enantioselective Synthesis of this compound

An enantioselective synthesis of this compound has been developed utilizing a palladium-catalyzed asymmetric allylic alkylation of a barbituric acid derivative.[7] This method allows for the stereocontrolled introduction of the sec-pentyl group.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

The following protocol is based on the enantioselective synthesis of pentobarbital as described in the literature.[7]

Materials:

-

5-Ethylbarbituric acid

-

Allyl acetate (B1210297)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Chiral ligand (e.g., a derivative of Trost ligand)

-

Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)

-

Solvent (e.g., Tetrahydrofuran, THF)

Procedure:

-

Preparation of the Catalyst: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve Palladium(II) acetate and the chiral ligand in the solvent. Stir the mixture at room temperature to form the chiral palladium catalyst complex.

-

Reaction Setup: In a separate flask, dissolve 5-ethylbarbituric acid and the base in the solvent.

-

Alkylation: To the solution of 5-ethylbarbituric acid, add the prepared catalyst solution followed by the dropwise addition of allyl acetate.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the reaction with a suitable reagent. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography to isolate the desired enantiomer of the allylated barbiturate.

-

Conversion to this compound: The allylated intermediate can then be converted to this compound through subsequent chemical transformations, such as hydrogenation of the allyl group.

Mechanism of Action and Signaling Pathway

Pentobarbital exerts its effects primarily through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system.

Pentobarbital acts as a positive allosteric modulator of the GABA-A receptor.[5] It binds to a site on the receptor distinct from the GABA binding site and potentiates the effect of GABA by increasing the duration of chloride ion channel opening.[5] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, a decrease in neuronal excitability. At higher concentrations, pentobarbital can directly activate the GABA-A receptor, even in the absence of GABA.[1]

Chiral Resolution

An alternative to asymmetric synthesis for obtaining this compound is through the resolution of a racemic mixture.[8] This can be achieved by several methods, including:

-

Formation of Diastereomeric Salts: Reacting racemic pentobarbital with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.[9]

-

Chiral Chromatography: Using a chiral stationary phase in HPLC or other chromatographic techniques to separate the enantiomers.[9]

While effective, chiral resolution methods have the inherent disadvantage of a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture.[8]

This guide provides a foundational understanding of the synthesis and chemical properties of this compound, intended to support further research and development in this area. For detailed experimental parameters and safety information, it is essential to consult the primary literature and relevant safety data sheets.

References

- 1. Pentobarbital - Wikipedia [en.wikipedia.org]

- 2. cds.ismrm.org [cds.ismrm.org]

- 3. Pentobarbital [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. PENTOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. caod.oriprobe.com [caod.oriprobe.com]

- 7. Palladium-catalyzed asymmetric allylic alkylation of barbituric acid derivatives: enantioselective syntheses of cyclopentobarbital and pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. pharmtech.com [pharmtech.com]

Stereospecificity of (+)-Pentobarbital: An In-depth Technical Guide on its CNS Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentobarbital (B6593769), a barbiturate (B1230296) derivative, has long been utilized for its sedative, hypnotic, and anesthetic properties, all of which stem from its modulation of the central nervous system (CNS). As a chiral molecule, pentobarbital exists as two enantiomers, (+)- and (-)-pentobarbital. Emerging research indicates that these stereoisomers possess distinct pharmacological profiles, particularly in their interaction with the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the brain. This technical guide provides a comprehensive overview of the stereospecific effects of (+)-pentobarbital on the CNS, contrasting its activity with its (-)-enantiomer. This document will delve into the nuanced molecular interactions, present available quantitative data, detail relevant experimental methodologies, and visualize the key pathways and experimental workflows. Understanding these stereospecific differences is paramount for the development of more targeted and safer therapeutic agents.

Introduction: The Significance of Chirality in Pentobarbital's CNS Activity

Pentobarbital acts as a positive allosteric modulator of the GABAA receptor, enhancing the receptor's affinity for GABA, thereby increasing the duration of chloride channel opening and prolonging the inhibitory postsynaptic potential.[1][2] This potentiation of GABAergic inhibition is the cornerstone of its CNS depressant effects.[3][4] However, the existence of two enantiomers, (R)-(+)-pentobarbital and (S)-(-)-pentobarbital, introduces a layer of complexity to its pharmacological profile. Seminal work has revealed that the two isomers of pentobarbital have markedly different, and in some cases opposing, effects on neuronal excitability.[1] The (+)-enantiomer has been observed to have predominantly excitatory effects, whereas the (-)-enantiomer exhibits primarily inhibitory actions and is significantly more potent in enhancing GABA-mediated inhibition.[1] This stereoselectivity underscores the importance of studying the individual enantiomers to fully comprehend the therapeutic and adverse effects of racemic pentobarbital.

Quantitative Analysis of Stereospecific Effects

While extensive quantitative data specifically delineating the binding affinities (Ki) and potentiation potencies (EC50) for the individual enantiomers of pentobarbital at the GABAA receptor are not widely available in the current literature, the qualitative and comparative data strongly support a significant stereospecificity of action. The available data for racemic pentobarbital and the observed relative potencies of the enantiomers are summarized below.

Table 1: Qualitative and Comparative Effects of Pentobarbital Enantiomers on Neuronal Activity

| Enantiomer | Primary Effect on Neuronal Excitability | Potentiation of GABAergic Inhibition | Reference |

| This compound | Predominantly Excitatory | Less Effective | [1] |

| (-)-Pentobarbital | Predominantly Inhibitory | More Effective | [1] |

Table 2: Quantitative Data for Racemic Pentobarbital at the GABAA Receptor

| Parameter | Value | Receptor Subtype / Condition | Reference |

| EC50 for GABA Potentiation | 276 µM | [3H]muscimol binding to bovine brain membranes | [5] |

| EC50 for GABA Potentiation | 97.0 ± 11.2 µM | Human α1β2γ2 receptors in Xenopus oocytes | [6] |

| Affinity for GABA Potentiation | 20-35 µM | Various human receptor subtypes in Xenopus oocytes | [7] |

| Affinity for Direct Receptor Activation | 58 µM - 528 µM | Dependent on α subunit in human receptors | [7] |

Note: While specific Ki and EC50 values for the individual enantiomers of pentobarbital are not readily found in the cited literature, studies on the closely related barbiturate, thiopental, have shown that the S-(-)-enantiomer is approximately twofold more potent than the R-(+)-enantiomer in potentiating GABA at human α1β2γ2 GABAA receptors (EC50 values of 26.0 ± 3.2 µM for S-(-)-thiopental and 52.5 ± 5.0 µM for R-(+)-thiopental). This provides a strong indication of the likely quantitative differences between the pentobarbital enantiomers.[6]

Signaling Pathways and Molecular Interactions

The primary molecular target for pentobarbital's CNS effects is the GABAA receptor, a pentameric ligand-gated ion channel. Pentobarbital binds to a site on the receptor distinct from the GABA binding site, allosterically modulating its function.

GABAA Receptor Modulation

The binding of pentobarbital to the GABAA receptor increases the mean open time of the chloride channel in response to GABA binding, leading to a prolonged influx of chloride ions and hyperpolarization of the neuronal membrane.[3] This enhanced inhibitory signal is the basis for the sedative and hypnotic effects of pentobarbital. At higher concentrations, pentobarbital can directly activate the GABAA receptor, even in the absence of GABA.[8]

Caption: Signaling pathway of GABAA receptor modulation by this compound.

Experimental Protocols

The investigation of the stereospecific effects of pentobarbital relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for GABAA Receptor

This protocol is used to determine the binding affinity of pentobarbital enantiomers to the GABAA receptor.

Objective: To quantify the binding affinity (Ki) of (+)- and (-)-pentobarbital to the GABAA receptor complex.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Binding buffer (e.g., 50 mM Tris-HCl)

-

Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam)

-

Unlabeled GABA (for non-specific binding determination)

-

This compound and (-)-Pentobarbital solutions of varying concentrations

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times with ice-cold binding buffer through repeated centrifugation and resuspension.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a fixed amount of membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound ((+)- or (-)-pentobarbital).

-

Include tubes with only the membrane and radioligand (total binding) and tubes with the membrane, radioligand, and a high concentration of unlabeled GABA (non-specific binding).

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the concentration of the pentobarbital enantiomer.

-

Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Experimental workflow for a radioligand binding assay.

Electrophysiological Recording in Brain Slices

This protocol allows for the functional characterization of the effects of pentobarbital enantiomers on neuronal activity.

Objective: To measure the effects of (+)- and (-)-pentobarbital on GABA-evoked currents in individual neurons.

Materials:

-

Rodent (e.g., rat or mouse)

-

Anesthetic

-

Artificial cerebrospinal fluid (aCSF)

-

Vibratome or tissue slicer

-

Patch-clamp recording setup (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

GABA and pentobarbital enantiomer solutions

Procedure:

-

Brain Slice Preparation:

-

Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated aCSF.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Cut brain slices of a specific thickness (e.g., 300 µm) containing the region of interest (e.g., hippocampus or cortex) using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF at room temperature to recover.

-

-

Electrophysiological Recording:

-

Transfer a single brain slice to the recording chamber of the patch-clamp setup, continuously perfused with oxygenated aCSF.

-

Using a microscope, identify a neuron for recording.

-

Approach the neuron with a glass micropipette filled with an appropriate internal solution and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell recording configuration.

-

-

Drug Application and Data Acquisition:

-

Record baseline neuronal activity and responses to the application of GABA.

-

Perfuse the slice with aCSF containing a known concentration of (+)- or (-)-pentobarbital and re-evaluate the GABA-evoked currents.

-

Wash out the drug and ensure the neuronal response returns to baseline.

-

Repeat with different concentrations of the enantiomers to generate dose-response curves.

-

-

Data Analysis:

-

Measure the amplitude, duration, and kinetics of the GABA-evoked currents in the presence and absence of the pentobarbital enantiomers.

-

Quantify the degree of potentiation of the GABA response.

-

Determine the EC50 for the potentiation effect of each enantiomer.

-

Logical Relationship of Stereospecific Effects

The distinct actions of the pentobarbital enantiomers can be summarized in a logical diagram that highlights their differential impact on neuronal signaling.

Caption: Logical relationship of the stereospecific effects of pentobarbital.

Conclusion and Future Directions

The available evidence strongly indicates that the enantiomers of pentobarbital possess distinct and stereospecific effects on the central nervous system. The (+)-enantiomer exhibits predominantly excitatory properties, while the (-)-enantiomer is primarily inhibitory and a more potent positive allosteric modulator of the GABAA receptor. This stereoselectivity has profound implications for the therapeutic use of pentobarbital and the development of new barbiturate-like drugs.

A significant gap in the current knowledge is the lack of comprehensive quantitative data, such as Ki and EC50 values, for the individual enantiomers at various GABAA receptor subunit compositions. Future research should focus on elucidating these quantitative parameters to build a more complete picture of their structure-activity relationships. Furthermore, in vivo studies directly comparing the behavioral and physiological effects of the purified enantiomers are crucial to translate the in vitro findings to a whole-organism level.

For drug development professionals, these findings highlight the potential for designing more selective and safer medications by focusing on the therapeutic actions of a single enantiomer, potentially minimizing the off-target or adverse effects associated with the other. A deeper understanding of the stereospecificity of pentobarbital will undoubtedly pave the way for the next generation of CNS modulators with improved therapeutic indices.

References

- 1. Pentobarbital: stereospecific actions of (+) and (-) isomers revealed on cultured mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentobarbital modulatory effect on GABA binding sites in developing chick optic lobe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Stereoselective interaction of thiopentone enantiomers with the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth: A Technical Guide to (+)-Pentobarbital Pharmacokinetics and Metabolism in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Pentobarbital, the dextrorotatory enantiomer of the short-acting barbiturate (B1230296) pentobarbital (B6593769), is a crucial tool in preclinical research, primarily for anesthesia and euthanasia in rodent models. A thorough understanding of its pharmacokinetic and metabolic profile is paramount for the accurate design, execution, and interpretation of these studies. This in-depth technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound in common rodent models. This document synthesizes available quantitative data, details experimental protocols for pharmacokinetic analysis, and presents visual representations of key metabolic and experimental pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Pentobarbital is a chiral compound, existing as two enantiomers: (S)-(-)-pentobarbital and (R)-(+)-pentobarbital. While often used as a racemic mixture, the individual enantiomers can exhibit different pharmacological and toxicological properties. This guide focuses specifically on the (+)-enantiomer. Understanding the pharmacokinetic properties—including clearance, volume of distribution, and half-life—is essential for establishing appropriate dosing regimens and for the humane use of this compound in animal research. Furthermore, knowledge of its metabolic pathways, primarily mediated by the cytochrome P450 (CYP) enzyme system, is critical for predicting potential drug-drug interactions and for understanding inter-species and inter-strain variability in drug response.

Pharmacokinetics of this compound in Rodent Models

Quantitative pharmacokinetic data for this compound in rodent models is not extensively available in publicly accessible literature. Most studies have focused on the racemic mixture. However, some data on the metabolism of individual enantiomers and the half-life of the racemate in different mouse strains provide valuable insights.

Table 1: Metabolic Rate of Pentobarbital Enantiomers in Male Rat Liver Microsomes

| Enantiomer | Total Hydroxylation Rate (nmol/min/mg protein) |

| R-(+)-Pentobarbital | 1.08 |

| S-(-)-Pentobarbital | 1.42 |

Data from a study on the metabolism of pentobarbital enantiomers by hepatic microsomes from male rats.

Table 2: Half-life of Pentobarbital (Racemate) in Different Mouse Strains

| Mouse Strain | Half-life (t½) in Serum | Half-life (t½) in Brain |

| DBA/2J | Significantly longer than other strains | Significantly longer than other strains |

| C57BL/6J | - | - |

| ICR | - | - |

Qualitative data from a study on pharmacological responses to pentobarbital in different strains of mice, which indicated that the half-life in DBA/2J mice was significantly longer but did not provide specific quantitative values for all strains[1].

Metabolism of this compound

The primary route of pentobarbital metabolism is through oxidation by hepatic cytochrome P450 enzymes.[2] The major metabolic pathways involve hydroxylation of the side chain, leading to the formation of more polar metabolites that can be readily excreted.

The metabolism of pentobarbital is stereoselective. In male rat liver microsomes, both R-(+)- and S-(-)-pentobarbital are hydroxylated to form diastereoisomeric 3'-alcohols. The formation of these metabolites occurs at different rates for each enantiomer, suggesting the involvement of multiple P450 isoforms.

Caption: Primary metabolic pathway of this compound in rodents.

Experimental Protocols

This section outlines a typical experimental workflow for determining the pharmacokinetic profile of this compound in a rodent model, such as the rat.

Animal Model

-

Species: Sprague-Dawley or Wistar rats are commonly used.[3]

-

Sex: Male rats are often used to avoid potential variability due to the estrous cycle.

-

Age/Weight: Young adult rats (e.g., 200-250g) are typically used.

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.

Dosing and Administration

-

Dose Formulation: this compound is typically dissolved in a vehicle suitable for the chosen route of administration, such as sterile saline or a mixture of propylene (B89431) glycol and water.

-

Dose: Anesthetic doses for pentobarbital in rats are in the range of 40-50 mg/kg via intraperitoneal (IP) injection.[4] For pharmacokinetic studies, a sub-anesthetic dose may be more appropriate.

-

Route of Administration: Intravenous (IV) administration via the tail vein is preferred for determining absolute bioavailability and intrinsic pharmacokinetic parameters.[3] Oral gavage can be used to assess oral bioavailability.

Blood Sampling

-

Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery for serial sampling.[5]

-

Time Points: For an IV dose, typical time points might be 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. For an oral dose, time points might include 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.

-

Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: Enantioselective Quantification

A validated bioanalytical method is crucial for the accurate quantification of this compound in plasma samples. Chiral high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for enantioselective analysis.[6][7]

-

Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used to extract the analyte from the plasma matrix.

-

Chromatographic Separation: A chiral stationary phase (CSP) is used to separate the (+)- and (-)-pentobarbital enantiomers.[7]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for quantification.[8][9]

-

Calibration and Quality Control: A calibration curve is prepared by spiking known concentrations of this compound into blank plasma. Quality control samples at low, medium, and high concentrations are included in each analytical run to ensure accuracy and precision.

Caption: Experimental workflow for a rodent pharmacokinetic study.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics and metabolism of this compound in rodent models. While there are notable gaps in the publicly available quantitative data for the (+)-enantiomer, the information presented on its stereoselective metabolism and the detailed experimental protocols offer a robust framework for researchers. The provided visualizations of the metabolic pathway and experimental workflow serve as valuable tools for study design and data interpretation. Further research is warranted to fully characterize the pharmacokinetic profile of this compound in various rodent species and strains to refine its use in preclinical research and ensure the highest standards of animal welfare and scientific rigor.

References

- 1. Pharmacological responses to pentobarbital in different strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pentobarbital pharmacokinetics in the normal and in the hepatectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of Intraperitoneal Injection of Sodium Pentobarbital as a Method of Euthanasia in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Liquid Chromatography-Tandem Mass Spectrometry for Quantitation of Serum Pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid Chromatography-Tandem Mass Spectrometry for Quantitation of Serum Pentobarbital | Springer Nature Experiments [experiments.springernature.com]

Enantiomeric Separation of Pentobarbital: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentobarbital (B6593769), a barbiturate (B1230296) acting on the central nervous system, possesses a single chiral center, resulting in two enantiomers: (R)-(+)-pentobarbital and (S)-(-)-pentobarbital. These enantiomers exhibit stereospecific pharmacological and toxicological profiles, making their separation and individual analysis critical for comprehensive research in drug metabolism, pharmacokinetics, and toxicology. This technical guide provides an in-depth overview of the core methodologies for the enantiomeric separation of pentobarbital, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Detailed experimental protocols, derived from established methods for barbiturates, are presented alongside structured data tables and workflow visualizations to facilitate practical application in a research setting.

The Importance of Chiral Separation for Pentobarbital Research

The differential effects of pentobarbital enantiomers necessitate their separation for accurate pharmacological and toxicological assessment. Research has indicated stereospecific actions on neuronal receptors. For instance, the (+) and (-) isomers of pentobarbital have shown predominantly excitatory and inhibitory responses, respectively, on cultured mammalian neurons.[1] The (-) isomer has also been found to be more effective in potentiating the inhibitory responses of the neurotransmitter gamma-aminobutyric acid (GABA).[1] Furthermore, studies on nicotinic cholinergic receptors have revealed that while both enantiomers inhibit cation flux, there is a notable difference in their binding affinities, with (S)-(-)-pentobarbital having a four-fold higher IC50 than the (R)-(+)-enantiomer for displacing [14C]pentobarbital.[2] In contrast, the actions of the two optical stereoisomers on sodium channels from human brain cortex showed no significant differences, suggesting the involvement of other ion channels in the clinical effects of barbiturates.[3] These findings underscore the importance of studying the individual enantiomers to fully understand the compound's mechanism of action and potential side effects.

Methodologies for Enantiomeric Separation

The primary analytical techniques for the enantiomeric separation of pentobarbital include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each method offers distinct advantages and relies on the use of a chiral selector to achieve separation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for enantioseparation.[4] The most common approach involves the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral compounds, including barbiturates.[5]

This protocol is a representative method based on the separation of chiral compounds on a polysaccharide-based CSP. Optimization for pentobarbital is recommended.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chiral Stationary Phase: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 5 µm, 4.6 x 250 mm.

-

Mobile Phase: A mixture of n-hexane and a polar organic modifier, typically ethanol (B145695) or isopropanol. A common starting point is n-hexane:ethanol (90:10, v/v). For basic compounds, the addition of a small amount of an amine modifier like diethylamine (B46881) (DEA) (e.g., 0.1%) can improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV absorbance at 214 nm.[6]

-

Sample Preparation: Dissolve the racemic pentobarbital standard in the mobile phase to a concentration of approximately 1 mg/mL.

| Parameter | Value |

| Chiral Stationary Phase | Chiralcel® OD-H |

| Mobile Phase | n-Hexane/Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection Wavelength | 214 nm |

| Analyte | Pentobarbital |

| Retention Time (Enantiomer 1) | tR1 (min) |

| Retention Time (Enantiomer 2) | tR2 (min) |

| Resolution (Rs) | > 1.5 (Target) |

Note: Retention times and resolution are indicative and will require experimental determination.

Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile or semi-volatile compounds. For barbiturates, derivatization is often necessary to improve volatility and chromatographic performance.[7] Chiral separation is achieved using a capillary column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative.

This protocol outlines a general procedure for the chiral GC analysis of barbiturates.

-

Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a capillary column.

-

Chiral Stationary Phase: A cyclodextrin-based chiral capillary column, such as one containing a derivative of β-cyclodextrin.

-

Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 220°C).

-

Detector Temperature: 280°C (FID) or as per MS requirements.

-

Derivatization: Methylation is a common derivatization technique for barbiturates prior to GC analysis.[8]

-

Sample Preparation: Extract pentobarbital from the sample matrix. Evaporate the solvent and perform derivatization. Reconstitute the derivatized sample in a suitable solvent for injection.

| Parameter | Value |

| Chiral Stationary Phase | Cyclodextrin-based capillary column |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Oven Program | 150°C (2 min), ramp 5°C/min to 220°C |

| Detector | FID or MS |

| Analyte | Derivatized Pentobarbital |

| Retention Time (Enantiomer 1) | tR1 (min) |

| Retention Time (Enantiomer 2) | tR2 (min) |

| Resolution (Rs) | > 1.5 (Target) |

Note: Retention times and resolution are indicative and will require experimental determination.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent.[9] For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte.[10]

This protocol is based on a published method for the enantiomeric separation of barbiturates.[10]

-

Instrumentation: A capillary electrophoresis system with a UV detector.

-

Capillary: Fused silica capillary, 50 µm i.d., effective length of 50 cm.

-

Background Electrolyte (BGE): 100 mM phosphate (B84403) buffer, pH 7.0.

-

Chiral Selector: Add a suitable concentration of a cyclodextrin derivative to the BGE. For example, 10-20 mM of a sulfated β-cyclodextrin.

-

Applied Voltage: 15-25 kV.

-

Temperature: 25°C.

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Detection: UV absorbance at 214 nm.

-

Sample Preparation: Dissolve the racemic pentobarbital standard in the BGE to a concentration of approximately 0.1 mg/mL.

| Parameter | Value |

| Capillary | Fused silica, 50 µm i.d., 50 cm |

| Background Electrolyte | 100 mM Phosphate Buffer, pH 7.0 |

| Chiral Selector | 15 mM Sulfated β-Cyclodextrin |

| Applied Voltage | 20 kV |

| Temperature | 25°C |

| Detection Wavelength | 214 nm |

| Analyte | Pentobarbital |

| Migration Time (Enantiomer 1) | tm1 (min) |

| Migration Time (Enantiomer 2) | tm2 (min) |

| Resolution (Rs) | > 1.5 (Target) |

Note: Migration times and resolution are indicative and will require experimental determination.

Visualizing Workflows and Pathways

General Workflow for Enantiomeric Separation

Caption: A generalized workflow for the enantiomeric separation of pentobarbital.

Signaling Pathway of Pentobarbital at the GABA-A Receptor

Caption: Pentobarbital's action at the GABA-A receptor.

Conclusion

The enantiomeric separation of pentobarbital is a crucial step in understanding its complex pharmacological and toxicological properties. This guide has provided a comprehensive overview of the primary analytical techniques—HPLC, GC, and CE—used for this purpose. While specific, published protocols for pentobarbital are not abundant, the detailed methodologies presented for structurally similar barbiturates offer a solid foundation for method development and optimization. By employing the appropriate chiral selectors and carefully optimizing experimental conditions, researchers can achieve successful enantioseparation, enabling a more precise and nuanced investigation of pentobarbital's effects.

References

- 1. Chiral separations in microemulsion electrokinetic chromatography. Use of micelle polymers and microemulsion polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral separation of pemoline enantiomers by cyclodextrin-modified micellar capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fagg-afmps.be [fagg-afmps.be]

- 6. Quantitation of Amobarbital, Butalbital, Pentobarbital, Phenobarbital, and Secobarbital in Urine, Serum, and Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. real.mtak.hu [real.mtak.hu]

(+)-Pentobarbital: A Technical Guide for Ion Channel Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (+)-Pentobarbital as a multifaceted pharmacological tool for the investigation of ion channels. It details its mechanisms of action across various channel types, presents quantitative data for experimental reference, and offers standardized protocols for laboratory application.

Introduction

Pentobarbital (B6593769), a barbiturate (B1230296) derivative, has long been utilized in clinical and research settings for its sedative, hypnotic, and anticonvulsant properties.[1][2] It exists as two stereoisomers, (S)-(-)-pentobarbital and (R)-(+)-pentobarbital. While both isomers are active, they can exhibit different potencies and effects, making isomer-specific studies crucial. The primary mechanism of action for barbiturates is the modulation of ion channels, leading to a general suppression of central nervous system activity.[1][3]

This document focuses on this compound, exploring its complex interactions with a range of ion channels beyond its classical effects on GABA-A receptors. Its ability to potentiate, directly activate, or inhibit various channels makes it a valuable, though complex, tool for differentiating receptor subtypes, probing allosteric binding sites, and understanding the molecular underpinnings of neuronal excitability.

Key Ion Channel Targets of this compound

This compound interacts with a diverse array of ligand-gated and voltage-gated ion channels. Its effects are concentration-dependent and can vary significantly based on the specific ion channel subtype and subunit composition.

GABA-A Receptors: The Primary Target

The most well-characterized action of pentobarbital is on the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] Pentobarbital acts as a positive allosteric modulator, enhancing the effect of GABA.[1][3]

Mechanism of Action:

-

Potentiation (low μM range): At low micromolar concentrations (~10-100 μM), pentobarbital potentiates the GABA-induced chloride current by increasing the duration of channel opening, thereby enhancing GABA's inhibitory effect.[4][5][6][7] It does not alter the conductance of the open channel but rather affects the kinetics of channel activity.[5]

-

Direct Agonism (high μM range): At higher concentrations (~100-800 μM), pentobarbital can directly activate the GABA-A receptor in the absence of GABA, opening the chloride channel.[4][6][7]

-

Channel Block (mM range): At millimolar concentrations (>1 mM), pentobarbital can act as a channel blocker.[4][6]

These distinct actions suggest multiple binding sites or mechanisms on the GABA-A receptor complex.[4][6]

Excitatory Receptors: AMPA, Kainate, and NMDA

Pentobarbital also exerts inhibitory effects on ionotropic glutamate (B1630785) receptors, which mediate the majority of excitatory neurotransmission in the brain.[1]

-

AMPA Receptors: Pentobarbital inhibits AMPA receptors, and this sensitivity is highly dependent on the subunit composition.[8][9] Receptors containing the GluR2 subunit exhibit significantly higher sensitivity to pentobarbital blockade.[8][10][11] The arginine residue at position 586 in the M2 segment of the GluR2 subunit is a critical determinant of this sensitivity.[11]

-

Kainate Receptors: Pentobarbital inhibits kainate-evoked responses.[1][12] For the GluR6 kainate receptor subtype, pentobarbital (at concentrations ≥1 mM) accelerates the rate of current decay (desensitization) without affecting the peak current amplitude.[13]

-

NMDA Receptors: Studies show that pentobarbital inhibits NMDA-stimulated neurotransmitter release at concentrations of 100 μM and higher.[12]

Nicotinic Acetylcholine (B1216132) Receptors (nAChR)

Pentobarbital is a known inhibitor of neuronal nAChRs, which are cation-permeable ligand-gated ion channels.[1][14] It acts as a non-competitive, allosteric inhibitor.[15][16] Both enantiomers inhibit cholinergically stimulated cation flux with an IC50 of approximately 25 μM, showing weak stereoselectivity for this action.[15] However, binding studies show that this compound has a higher affinity for the allosteric binding site compared to its (-)-enantiomer.[15]

Voltage-Gated and Other Ion Channels

Beyond ligand-gated channels, pentobarbital modulates several other intrinsic and voltage-gated ion channels, contributing to its overall inhibitory effects.

-

Voltage-Gated Sodium Channels: Pentobarbital depresses the function of human brain sodium channels at clinically relevant concentrations.[17][18] It causes a voltage-independent reduction in the fractional open-time (ED50 of 0.61-0.75 mM) and shifts the steady-state activation curve to more negative potentials.[17]

-

Potassium Channels: In thalamic neurons, pentobarbital has been shown to increase the inward K+ rectifier (IKir) and leak K+ current (Ileak).[19]

-

Hyperpolarization-activated Cation Current (Ih): Pentobarbital also inhibits the Ih current in thalamocortical neurons.[19]

Quantitative Data Summary

The following tables summarize the quantitative parameters of this compound's interaction with various ion channels as reported in the literature.

Table 1: GABA-A Receptors

| Subunit Composition | Species / Cell Line | Technique | Parameter | Value | Reference |

|---|---|---|---|---|---|

| α1β2γ2L | Human Embryonic Kidney (HEK) 293 | Single-Channel Patch-Clamp | EC50 (GABA potentiation) | 28 µM (in presence of 40 µM PB) | [4] |

| Not Specified | Rat Ventrobasal Thalamic Neurons | Whole-Cell Voltage-Clamp | EC50 (IPSC duration increase) | 53 µM |[19] |

Table 2: Nicotinic Acetylcholine Receptors (nAChR)

| Receptor Source | Species / Tissue | Technique | Parameter | Value | Reference |

|---|---|---|---|---|---|

| nAChR-rich membranes | Torpedo electroplaques | Cation Flux Assay | IC50 (flux inhibition) | ~25 µM | [15] |

| nAChR-rich membranes | Torpedo electroplaques | Radioligand Binding ([¹⁴C]Pentobarbital) | K_d | 100 µM | [15] |

| nAChR-rich membranes | Torpedo nobiliana | Radioligand Binding ([¹⁴C]Amobarbital displacement) | IC50 | 400 µM |[16] |

Table 3: Glutamate Receptors

| Receptor Type (Subunit) | Species / Cell Line / Tissue | Technique | Parameter | Value | Reference |

|---|---|---|---|---|---|

| AMPA (GluR2-containing) | Mouse Hippocampal CA1 Neurons | Patch-Clamp | IC50 (Kainate-activated) | 51 µM | [10] |

| AMPA (GluR2-lacking) | Mouse Hippocampal CA1 Neurons | Patch-Clamp | IC50 (Kainate-activated) | 301 µM | [10] |

| Kainate | Rat Cortical Slices | Neurotransmitter Overflow | Inhibition Conc. | ≥10 µM | [12] |

| NMDA | Rat Cortical Slices | Neurotransmitter Overflow | Inhibition Conc. | ≥100 µM |[12] |

Table 4: Voltage-Gated Sodium Channels

| Receptor Source | Species / Tissue | Technique | Parameter | Value | Reference |

|---|

| Sodium Channels | Human Brain Cortex | Planar Lipid Bilayer | ED50 (Open-time reduction) | 0.61 - 0.75 mM |[17] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. This section provides generalized protocols for key experiments used to study the effects of this compound on ion channels.

Protocol: Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the measurement of ion currents across the entire cell membrane while holding the membrane potential at a set level. It is ideal for studying how pentobarbital modulates ion channel activity.[20][21]

Objective: To measure the effect of this compound on GABA-A receptor currents in cultured neurons.

Materials:

-

Cells: Cultured neurons (e.g., hippocampal or cortical) plated on coverslips.

-

External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose. Bubbled with 95% O₂/5% CO₂. pH 7.4.[20]

-

Internal (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 1 mM MgCl₂, 11 mM EGTA, 10 mM HEPES, 0.4 mM CaCl₂. pH 7.3.[20]

-

Agonist/Modulator: GABA, this compound stocks.

-

Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, electrode puller.[20][22]

Methodology:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with internal solution.[23][24]

-

Cell Approach: Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF. Under microscopic guidance, approach a target neuron with the glass pipette, applying slight positive pressure to keep the tip clean.[24]

-

Gigaohm Seal Formation: Once the pipette touches the cell membrane, release positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the membrane.[24]

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical access to the cell interior. The internal solution will then dialyze into the cell.[23]

-

Voltage Clamp: Set the amplifier to voltage-clamp mode and hold the cell at a membrane potential of -60 mV.

-

Recording:

-

Establish a baseline recording in aCSF.

-

Apply a sub-saturating concentration of GABA (e.g., EC₂₀) via the perfusion system to elicit a stable inward current.

-

Co-apply the same concentration of GABA along with varying concentrations of this compound.

-

Record the potentiation of the GABA-evoked current.

-

-

Data Analysis: Measure the peak amplitude of the current in the presence and absence of pentobarbital. Plot a dose-response curve to determine the EC₅₀ for potentiation.

Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled drug (like pentobarbital) for a receptor by measuring how it competes with a known radiolabeled ligand.[25]

Objective: To determine the binding affinity of this compound for the nAChR allosteric site.

Materials:

-

Receptor Source: Membrane preparations from tissue rich in the target receptor (e.g., Torpedo electroplaques for nAChR).[15][16]

-

Radioligand: A ligand that binds to the site of interest and is labeled with a radioisotope (e.g., [¹⁴C]Amobarbital or [¹⁴C]Pentobarbital).[15][16]

-

Unlabeled Ligand: this compound.

-

Assay Buffer: Appropriate buffer to maintain pH and ionic strength.

-

Equipment: Centrifuge or filtration manifold, liquid scintillation counter.[26]

Methodology:

-

Preparation: Prepare a series of tubes. Each tube will contain the membrane preparation, a fixed concentration of the radioligand, and the assay buffer.[25]

-

Competition: Add increasing concentrations of unlabeled this compound to the tubes. Include tubes for "total binding" (no competitor) and "non-specific binding" (a high concentration of a different unlabeled ligand to saturate the target sites).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 35 minutes).[26]

-

Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand. This is typically done by rapid vacuum filtration through glass fiber filters, which trap the membranes, or by centrifugation.[25][26]

-

Quantification: Wash the filters or pellets to remove residual free radioligand. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of pentobarbital that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]

-

Conclusion

This compound is a powerful pharmacological agent for the study of ion channels due to its broad spectrum of activity and multiple mechanisms of action. Its effects extend from the potentiation and direct agonism of inhibitory GABA-A receptors to the inhibition of excitatory glutamate and nicotinic acetylcholine receptors, as well as the modulation of various voltage-gated channels. This complex interaction profile, while requiring careful experimental design and interpretation, allows researchers to probe the allosteric modulation of receptors, investigate the role of specific subunits in drug sensitivity, and dissect the contributions of various ion channels to neuronal function and pharmacology. The data and protocols provided in this guide serve as a foundational resource for leveraging this compound as a precise tool in neuroscience and drug development.

References

- 1. Barbiturate - Wikipedia [en.wikipedia.org]

- 2. Pentobarbital — Wikipédia [fr.wikipedia.org]

- 3. What is the mechanism of Pentobarbital Sodium? [synapse.patsnap.com]

- 4. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazepam and (--)-pentobarbital: fluctuation analysis reveals different mechanisms for potentiation of gamma-aminobutyric acid responses in cultured central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct structural changes in the GABAA receptor elicited by pentobarbital and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sensitivity of AMPA receptors to pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoflurane and pentobarbital reduce AMPA toxicity in vivo in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blockade of glutamate receptors and barbiturate anesthesia: increased sensitivity to pentobarbital-induced anesthesia despite reduced inhibition of AMPA receptors in GluR2 null mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The sensitivity of AMPA-selective glutamate receptor channels to pentobarbital is determined by a single amino acid residue of the alpha 2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pentobarbital differentially inhibits N-methyl-D-aspartate and kainate-stimulated [3H]noradrenaline overflow in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pentobarbital and brilliant green modulate the current response of recombinant rat kainate-type GluR6 receptor channels differentially - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sodium thiopental - Wikipedia [en.wikipedia.org]

- 15. Actions of pentobarbital enantiomers on nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Barbiturates bind to an allosteric regulatory site on nicotinic acetylcholine receptor-rich membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular actions of pentobarbital isomers on sodium channels from human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pentobarbital suppresses human brain sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pentobarbital modulates intrinsic and GABA-receptor conductances in thalamocortical inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Patch Clamp Protocol [labome.com]

- 21. homepages.gac.edu [homepages.gac.edu]

- 22. Whole Cell Patch Clamp Protocol [protocols.io]

- 23. docs.axolbio.com [docs.axolbio.com]

- 24. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neurophysiological Effects of (+)-Pentobarbital Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pentobarbital (B6593769) and Stereoselectivity

Pentobarbital is a short-acting barbiturate (B1230296) that exerts its primary neurophysiological effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][2] Like other barbiturates, pentobarbital's mechanism involves enhancing the action of GABA, and at higher concentrations, directly activating the receptor's intrinsic chloride ion channel.[3][4] This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a general depression of CNS activity.[1]

Pentobarbital is a chiral molecule, existing as two stereoisomers: (S)-(-)-pentobarbital and (R)-(+)-pentobarbital. Research has demonstrated that these enantiomers exhibit significant stereoselectivity in their interaction with neuronal targets. Notably, the (-)-isomer is recognized as being considerably more effective in potentiating GABA-mediated inhibition, representing the primary source of the drug's sedative and hypnotic effects.[5] The (+)-isomer is less potent and can produce excitatory responses.[5] This guide provides a detailed overview of the distinct actions of these enantiomers, focusing on their effects on the GABA-A receptor.

Quantitative Data on Pentobarbital's Actions

The neurophysiological effects of pentobarbital are highly dependent on its concentration. It exhibits three primary actions: positive allosteric modulation of GABA responses, direct activation of the GABA-A receptor, and open-channel block at very high concentrations.[6][7]

Table 1: Neurophysiological Effects of Racemic Pentobarbital on GABA-A Receptors

| Parameter | Concentration / Value | Receptor Subtype(s) | Description |

| GABA Potentiation | ~10 - 100 µM[6][7] | Multiple | Acts as a positive allosteric modulator, increasing the efficacy of GABA. |

| EC50 for Potentiation | ~20 - 35 µM[8] | α1-6/β2/γ2s | Concentration for half-maximal potentiation of GABA EC20 responses. |

| EC50 for IPSC Duration | 53 µM[9][10] | Native (Thalamic) | Concentration for half-maximal increase in the duration of inhibitory postsynaptic currents. |

| Direct Activation | ~100 - 800 µM[6][7] | Multiple | Directly gates the GABA-A receptor chloride channel in the absence of GABA. |

| EC50 for Direct Activation | 330 µM[4] | Native (Hippocampal) | Concentration for half-maximal direct activation of chloride current. |

| EC50 for Direct Activation | 58 µM - 528 µM[8] | αx/β2/γ2s | Range of potency for direct activation, highly dependent on the α subunit present (α6 being most sensitive). |

| Channel Block | >1 mM[6][7] | Multiple | At high concentrations, physically occludes the open ion channel, reducing current flow. |

Table 2: Stereoselective Effects of Pentobarbital Enantiomers

| Parameter | (+)-Pentobarbital | (-)-Pentobarbital | Notes |

| Primary Action | Predominantly excitatory[5] | Predominantly inhibitory[5] | Based on intracellular recordings in cultured mouse spinal neurons. |

| GABA Potentiation | Less effective | Considerably more effective[5] | The (-)-enantiomer is the more potent positive allosteric modulator. |

| Calculated Binding Energy | - | 2.9 kcal/mol lower | A molecular docking study calculated a lower (more favorable) binding energy for the (S)-(-) enantiomer at the transmembrane binding site compared to the (R)-(+) enantiomer. |

Signaling Pathway and Mechanism of Action

Pentobarbital binds to a site on the GABA-A receptor that is distinct from the binding sites for GABA and benzodiazepines.[3][11] This allosteric binding site is located within the transmembrane domains (TMD) of the receptor, at the interface between subunits.[11][12] Photolabeling and mutagenesis studies suggest the pocket involves residues from the α and β subunits, specifically at interfaces such as β+/α−, α+/β−, and γ+/β−.[11][13]

Upon binding, pentobarbital modulates the receptor's function by increasing the duration of GABA-mediated channel opening events, which enhances chloride influx without altering the channel's conductance or the frequency of opening.[3] This contrasts with benzodiazepines, which increase the frequency of channel opening. At higher, anesthetic concentrations, pentobarbital can directly activate the channel, mimicking the effect of GABA.[4]

Experimental Protocols

The following sections describe representative methodologies for studying the effects of pentobarbital enantiomers on GABA-A receptors.

Electrophysiological Analysis (Whole-Cell Voltage-Clamp)

This protocol is synthesized from common practices in the field and is designed to measure the potentiation of GABA-activated currents and the direct activation of GABA-A receptors by pentobarbital enantiomers in a cultured cell line expressing specific receptor subunits (e.g., HEK293 cells with α1β2γ2).

I. Cell Preparation:

-

Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic if applicable.

-

Transfection: Co-transfect cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) and a reporter gene (e.g., GFP) using a lipid-based transfection reagent.

-

Plating: 24 hours post-transfection, plate the cells onto glass coverslips for electrophysiological recording. Use cells within 48-72 hours of transfection.

II. Recording Setup:

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH. (CsCl is used to block K+ currents).

-

-

Equipment: Use a patch-clamp amplifier, a microscope with fluorescence to identify transfected cells, and a perfusion system for rapid drug application.

III. Procedure:

-

Patching: Transfer a coverslip to the recording chamber and perfuse with external solution. Obtain a giga-ohm seal and establish a whole-cell configuration on a GFP-positive cell.

-

Holding Potential: Clamp the cell membrane potential at -60 mV.

-

GABA EC20 Determination: Apply increasing concentrations of GABA to determine the concentration that elicits ~20% of the maximal response (EC20). This sub-maximal concentration will be used for potentiation experiments.

-

Potentiation Measurement:

-

Co-apply the GABA EC20 concentration with varying concentrations of (+)- or (-)-pentobarbital (e.g., 1 µM to 300 µM).

-

Measure the peak current amplitude in the presence of the enantiomer and normalize it to the control GABA EC20 response.

-

Construct a concentration-response curve to determine the EC50 for potentiation for each enantiomer.

-

-

Direct Activation Measurement:

-

Apply varying concentrations of (+)- or (-)-pentobarbital alone (e.g., 10 µM to 1 mM).

-

Measure the peak current elicited by each concentration.

-

Construct a concentration-response curve to determine the EC50 for direct activation.

-

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine how pentobarbital enantiomers modulate the binding of a ligand to the GABA-A receptor's ionophore site. [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) is a radioligand that binds to the convulsant site within the channel pore, and its binding is allosterically modulated by barbiturates.

I. Membrane Preparation:

-

Tissue Source: Use whole rat brain or specific regions like the cerebral cortex.

-

Homogenization: Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes. Discard the pellet.

-

Washing: Centrifuge the supernatant at 20,000 x g for 20 minutes. Resuspend the pellet (P2 membranes) in fresh buffer and repeat the centrifugation three times to wash away endogenous GABA.

-

Final Preparation: Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

II. Binding Assay:

-

Assay Buffer: 50 mM Tris-citrate, 200 mM NaBr, pH 7.4.

-

Reaction Mixture (per tube):

-

~50 µg of membrane protein.

-

2 nM [³⁵S]TBPS.

-

Varying concentrations of (+)- or (-)-pentobarbital.

-

Assay buffer to a final volume of 500 µL.

-

-

Nonspecific Binding: A parallel set of tubes containing 10 µM unlabeled picrotoxin (B1677862) to define nonspecific binding.

-

Incubation: Incubate all tubes at 25°C for 90-120 minutes to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) under vacuum.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

III. Data Analysis:

-

Quantification: Place filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate specific binding by subtracting nonspecific counts from total counts.

-

Analysis: Plot the percentage of specific [³⁵S]TBPS binding as a function of the pentobarbital enantiomer concentration. Calculate the IC50 value for each enantiomer's ability to inhibit [³⁵S]TBPS binding.

Logical Relationship: Stereoselective Potency

The primary functional difference between the pentobarbital enantiomers at the GABA-A receptor is their potency in modulating GABAergic currents. The (-)-enantiomer is a significantly more potent positive allosteric modulator. This relationship is critical for understanding the overall pharmacological profile of racemic pentobarbital.

Conclusion for Drug Development Professionals

The pronounced stereoselectivity of pentobarbital's enantiomers carries significant implications for drug design and development.

-

Targeted Potency: The (-)-enantiomer is the primary driver of the desired sedative-hypnotic and anticonvulsant effects mediated by GABA-A receptor potentiation. Developing enantiomerically pure formulations of (-)-pentobarbital or novel analogs based on its structure could lead to drugs with increased potency and a potentially improved therapeutic index.

-

Off-Target Effects: The (+)-enantiomer contributes less to the therapeutic effect and may be responsible for distinct or off-target actions, including excitatory phenomena.[5] Its removal from a therapeutic formulation could reduce side-effect profiles.

-

Subunit Specificity: The effects of pentobarbital are dependent on the subunit composition of the GABA-A receptor, with α6-containing receptors showing particularly high sensitivity to direct activation.[8][14] Future drug discovery efforts could focus on creating enantiomers of barbiturate-like molecules that selectively target specific GABA-A receptor subtypes to achieve more precise therapeutic outcomes (e.g., anxiolysis without heavy sedation).

References

- 1. What is the mechanism of Pentobarbital Sodium? [synapse.patsnap.com]

- 2. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Barbiturate - Wikipedia [en.wikipedia.org]

- 4. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pentobarbital: stereospecific actions of (+) and (-) isomers revealed on cultured mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct structural changes in the GABAA receptor elicited by pentobarbital and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]